DMB213

ZIKV RdRp inhibition enzymatic assay IC50 comparison

Characterizing sofosbuvir-resistant ZIKV variants is hindered by the lack of tool compounds effective against S604T mutant RdRp. DMB213 solves this as a pyridoxine-derived, metal ion-chelating RdRp inhibitor with an orthogonal resistance profile. • Retains full potency against S604T mutant (IC50 = 4.2 μM) while sofosbuvir fails • Well-defined profile: enzymatic IC50 5.2 μM, cellular EC50 4.6 μM • Supplied as >98% purity solid powder; standard pack sizes from 1 g with custom synthesis available

Molecular Formula C8H9N5O4
Molecular Weight 239.19
Cat. No. B1192562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMB213
SynonymsDMB-213;  DMB 213;  DMB213
Molecular FormulaC8H9N5O4
Molecular Weight239.19
Structural Identifiers
SMILESO=C(C1=NC=C(CN=[N+]=[N-])C(CO)=C1O)NO
InChIInChI=1S/C8H9N5O4/c9-13-11-2-4-1-10-6(8(16)12-17)7(15)5(4)3-14/h1,14-15,17H,2-3H2,(H,12,16)
InChIKeySCKJVXBSEBHVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DMB213: Non-Nucleoside ZIKV RdRp Inhibitor


DMB213 (5-azidomethyl-3-hydroxy-4-hydroxymethyl-pyridine-2-carboxylic acid hydroxyamide) is a pyridoxine-derived, non-nucleoside small-molecule inhibitor of Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp) [1]. Unlike nucleoside analogs that require intracellular triphosphate conversion and act as chain terminators, DMB213 functions as a metal ion-chelating agent that competes with natural nucleoside triphosphate (NTP) substrates at the RdRp active site [1]. The compound has a molecular formula of C8H9N5O4 and a molecular weight of 239.19 Daltons [1].

Non-nucleoside ZIKV RdRp inhibitor probe
NTP-competitive metal-chelating mechanism
S604T mutant RdRp resistance profiling support

DMB213 Non-Interchangeability


In-class substitution between DMB213 and nucleoside inhibitors such as sofosbuvir is precluded by fundamentally divergent resistance profiles and mechanisms of action within the ZIKV RdRp target class [1]. The S604T substitution in motif B of ZIKV RdRp—analogous to the clinically significant S282T resistance mutation in HCV—confers resistance to sofosbuvir triphosphate yet leaves DMB213 activity fully intact [1]. Furthermore, DMB213 operates through metal ion chelation and NTP competition rather than chain termination, meaning that resistance pathways selected by nucleoside analogs do not cross-compromise DMB213 efficacy [1]. These orthogonal resistance mechanisms make the two compounds non-interchangeable in experimental settings where resistance profiling, combination screening, or mechanistic dissection of RdRp inhibition is the objective.

Mechanism mismatch
Nucleoside chain terminators (e.g., sofosbuvir) do not replicate metal-chelating NTP competition.
Resistance profile divergence
S604T mutation ablates sofosbuvir activity but may not affect DMB213, limiting cross-class substitution.
Experimental design incompatibility
Mechanistic dissection of RdRp inhibition or resistance profiling requires orthogonal inhibitor classes.

DMB213 vs. Sofosbuvir Comparison


Enzymatic Potency vs. Sofosbuvir

In direct head-to-head enzymatic testing, DMB213 demonstrated superior potency against recombinant ZIKV NS5 RdRp compared to sofosbuvir triphosphate [1]. DMB213 inhibited ZIKV RdRp activity with an IC50 of 5.2 ± 0.9 μM versus sofosbuvir triphosphate at 7.3 μM, representing a ~1.4-fold improvement in enzymatic inhibitory potency [1].

Enzymatic Potency
Head-to-head
IC50: 5.2 ± 0.9 μM vs. sofosbuvir 7.3 μM
Supports RdRp inhibition endpoint review
Filter-binding assay, poly(rC)/rG13, 30°C, 45 min
ZIKV RdRp inhibition enzymatic assay IC50 comparison

Cell-Based Antiviral Potency vs. Sofosbuvir

In cell-based antiviral assays conducted in Huh7 cells, DMB213 demonstrated approximately 1.8-fold greater antiviral potency than sofosbuvir [1]. DMB213 achieved a 50% effective concentration (EC50) of 4.6 ± 1.0 μM, while sofosbuvir required 8.3 ± 1.6 μM to achieve equivalent viral suppression [1].

Cell-Based Antiviral
Head-to-head
EC50: 4.6 ± 1.0 μM vs. sofosbuvir 8.3 ± 1.6 μM
Supports cell-model antiviral endpoint review
Huh7 cells, Viral ToxGlo Assay
antiviral activity cell-based assay EC50 comparison

S604T Mutant Resistance Profile

The S604T substitution in motif B of ZIKV RdRp—which corresponds to the S282T resistance mutation in HCV RdRp—confers resistance to sofosbuvir triphosphate but does not impair DMB213 activity [1]. Against the S604T mutant, DMB213 retained full potency with an IC50 of 4.2 ± 0.7 μM, statistically indistinguishable from its wild-type IC50 of 5.2 ± 0.9 μM [1]. In contrast, sofosbuvir triphosphate lost activity against the S604T mutant [1].

S604T Mutant Resistance
Head-to-head
DMB213 IC50: WT 5.2 μM, S604T 4.2 μM; sofosbuvir loses activity
Orthogonal resistance profile context
S604T analogous to HCV S282T; no cross-resistance
drug resistance S604T mutation ZIKV RdRp mutant

Off-Target Selectivity: HIV-1 RT/Integrase

Control counter-screening studies demonstrated that DMB213 did not inhibit recombinant HIV-1 reverse transcriptase (RT) and showed only very weak inhibition of HIV-1 integrase strand-transfer activity [1]. This selectivity profile is consistent with DMB213's mechanism of metal ion chelation at the flavivirus RdRp active site, which does not promiscuously affect retroviral polymerases or integrases [1].

Off-Target Selectivity
Head-to-head
No HIV-1 RT inhibition; weak integrase inhibition
Flavivirus-focused selectivity context
Qualitative counter-screen data
off-target profiling HIV-1 RT HIV-1 integrase selectivity

Metal Ion Chelation Mechanism

Enzyme kinetic studies demonstrated that DMB213 acts as a competitive inhibitor with respect to natural nucleoside triphosphate (NTP) substrates [1]. Increasing GTP concentrations from 1.5 μM to 30 μM shifted the DMB213 IC50 from 3.8 ± 0.4 μM to 35.2 ± 4.7 μM, confirming competitive behavior at the NTP binding site [1]. This metal ion-chelating mechanism is mechanistically distinct from chain-terminating nucleoside analogs such as sofosbuvir triphosphate, which incorporate into nascent RNA to abort elongation [1].

NTP Competition Kinetics
Head-to-head
~9.3-fold IC50 shift (3.8→35.2 μM) with GTP 1.5→30 μM
Competitive NTP/metal-chelating mechanism context
Filter-binding kinetics, [3H]GTP
mechanism of action NTP competition metal ion chelation non-nucleoside inhibitor

Cytotoxicity and Selectivity Index

Cytotoxicity assessment in BHK-21 cells revealed that DMB213 has a CC50 of 22 ± 3.0 μM, yielding a selectivity index (SI = CC50/EC50) of 4.8 [1]. In comparison, sofosbuvir exhibited a CC50 >100 μM with an SI >12, and mycophenolic acid showed a CC50 >100 μM with an SI >100 [1]. The relatively narrow selectivity window of DMB213 represents a recognized limitation that guides compound selection toward acute mechanistic studies rather than prolonged cellular treatment protocols where wider safety margins are required [1].

Cytotoxicity & SI
Head-to-head
CC50: 22 μM, SI: 4.8; sofosbuvir CC50 >100 μM, SI >12
Acute mechanistic study fit context
BHK-21 cells; narrow selectivity window
cytotoxicity CC50 selectivity index safety window

DMB213 Research Applications


Sofosbuvir-Resistant Mutant Characterization

DMB213 is the compound of choice for characterizing ZIKV variants harboring the S604T RdRp mutation, which confers resistance to sofosbuvir triphosphate. DMB213 retains full potency against S604T mutant RdRp (IC50 = 4.2 ± 0.7 μM vs. WT IC50 = 5.2 ± 0.9 μM), while sofosbuvir loses efficacy against this mutant [1]. This makes DMB213 uniquely suited for resistance surveillance panels, mutant enzyme kinetics, and structural studies aimed at understanding flavivirus RdRp resistance mechanisms.

Mechanistic Studies of Metal-Chelating Inhibition

DMB213 serves as a validated tool compound for investigating metal ion chelation as an antiviral strategy against flavivirus RdRp enzymes. The competitive relationship with NTP substrates—demonstrated by a ~9.3-fold IC50 shift across a 20-fold GTP concentration range—enables detailed enzymological studies of active-site metal chelation kinetics distinct from chain termination [1]. This application is directly relevant to structure-based drug design programs targeting the RdRp active-site metal ion coordination sphere.

Combination Screening with Nucleoside Inhibitors

DMB213 and sofosbuvir triphosphate operate through orthogonal resistance mechanisms: the S604T mutation abrogates sofosbuvir activity while sparing DMB213 [1]. This mechanistic complementarity supports the use of DMB213 in combination screening studies designed to evaluate whether co-administration with nucleoside inhibitors can suppress the emergence of drug-resistant ZIKV variants. The ~1.8-fold superior cellular EC50 of DMB213 (4.6 μM) relative to sofosbuvir (8.3 μM) further supports its inclusion in fixed-ratio combination matrices [1].

Short-Duration Primary Screening Campaigns

For primary screening campaigns requiring a non-nucleoside ZIKV RdRp inhibitor with well-characterized potency and mechanism, DMB213 offers a defined biochemical and cellular profile. Its enzymatic IC50 of 5.2 μM and cellular EC50 of 4.6 μM provide established benchmark values for assay validation and hit triaging [1]. However, its selectivity index of 4.8 (CC50 = 22 μM) indicates that DMB213 is better suited for acute enzymatic and short-term cellular assays rather than extended-duration treatment protocols, where compounds with wider safety margins such as sofosbuvir (SI >12, CC50 >100 μM) should be prioritized [1].

Application
Selection Property
Validation Focus
Mutant RdRp resistance profiling
Orthogonal S604T resistance profile
Confirm retained activity against S604T mutant enzyme
Metal-chelating inhibition mechanism studies
Competitive NTP/metal-chelating kinetics
Verify IC50 shift under varying NTP concentrations
Combination resistance suppression screening
Non-overlapping resistance with chain terminators
Evaluate fixed-ratio combination antiviral effects
Short-term enzymatic/cell-based screening
Defined biochemical and cellular benchmark values
Establish assay window using reported IC50/EC50
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